2-(3-Methylpyrrolidin-1-yl)pyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
2-(3-methylpyrrolidin-1-yl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-8-3-5-13(7-8)10-6-9(11(14)15)2-4-12-10/h2,4,6,8H,3,5,7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRORMRIOTRAKRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1)C2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3-Methylpyrrolidin-1-yl)pyridine-4-carboxylic acid involves several steps. One common method includes the reaction of 3-methylpyrrolidine with pyridine-4-carboxylic acid under specific conditions . Industrial production methods often involve bulk manufacturing and custom synthesis to ensure high purity and yield .
Chemical Reactions Analysis
2-(3-Methylpyrrolidin-1-yl)pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the pyridine ring is a reactive site.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-Methylpyrrolidin-1-yl)pyridine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in biochemical assays and studies.
Medicine: Research into its potential therapeutic effects is ongoing.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(3-Methylpyrrolidin-1-yl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-(3-Methylpyrrolidin-1-yl)pyridine-4-carboxylic acid can be compared with similar compounds such as:
2-Methylpyridine-4-carboxylic acid: Similar structure but lacks the pyrrolidine ring.
3-Methylpyrrolidine-4-carboxylic acid: Similar structure but lacks the pyridine ring.
The uniqueness of this compound lies in its combined pyridine and pyrrolidine rings, which confer specific chemical properties and reactivity .
Biological Activity
Overview
2-(3-Methylpyrrolidin-1-yl)pyridine-4-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₁H₁₄N₂O₂
- IUPAC Name : this compound
- SMILES : CC1CCN(C1)C2=NC=CC(=C2)C(=O)O
The biological activity of this compound is primarily attributed to its ability to act as a ligand for various molecular targets. It has been shown to interact with specific enzymes and receptors, modulating their activity and influencing several biochemical pathways. The precise mechanisms depend on the context of use, including its application in biochemical assays and therapeutic settings.
Antiviral Properties
Recent studies have highlighted the compound's potential antiviral activity. For instance, it has been investigated for its efficacy against enteroviruses, which are responsible for several human diseases. The compound's mechanism involves targeting viral proteins, thereby inhibiting viral replication. In vitro studies demonstrated effective inhibition of viral strains with EC50 values in the nanomolar range, indicating potent antiviral activity .
Antiproliferative Effects
In cancer research, this compound has shown promise as an antiproliferative agent. It was evaluated in various cancer cell lines, demonstrating significant growth inhibition. For example, compounds structurally related to this compound displayed IC50 values in the low micromolar range against certain tumor cells . This suggests that the compound may have potential as a therapeutic agent in oncology.
Study on Antiviral Activity
A study focused on the antiviral properties of related compounds showed that structural modifications could enhance efficacy against enteroviruses. The research involved synthesizing derivatives of this compound and evaluating their antiviral activities in cell cultures infected with EV-D68 and EV-A71. The results indicated that certain modifications led to improved selectivity indices and lower cytotoxicity .
Anticancer Research
Another investigation assessed the antiproliferative effects of this compound in a xenograft model. The study revealed that oral administration resulted in significant tumor growth inhibition, with associated changes in protein expression linked to apoptosis pathways. These findings underscore the compound's potential as a lead candidate for further development in cancer therapeutics .
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylpyridine-4-carboxylic acid | Lacks pyrrolidine ring | Moderate antibacterial properties |
| 3-Methylpyrrolidine-4-carboxylic acid | Lacks pyridine ring | Limited antiviral activity |
| This compound | Contains both rings; high reactivity | Potent antiviral and antiproliferative effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
